molecular formula C24H20ClNO5S B2392257 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866725-90-8

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2392257
M. Wt: 469.94
InChI Key: AQEOQGAKVRZKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as CDMEQ and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Quinoline and Quinoxaline Derivatives : Research efforts have focused on synthesizing various quinolinone and quinoxaline derivatives with potential for industrial and pharmaceutical applications. For instance, studies have developed methods for synthesizing quinolinone derivatives by modifying functional groups and ligands, which are valuable for applications across pharmacy, medicine, physics, and engineering (Michelini et al., 2019). Another study reported on the synthesis of isoxazolquinoxalin derivatives with potential anti-cancer activity, demonstrating the versatility of quinolinone scaffolds in drug development (Abad et al., 2021).

Potential Applications in Biomedicine

  • Antimalarial and Antimicrobial Agents : Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities, with some compounds showing promising results against various microorganisms and P. falciparum strains, highlighting the potential of quinolinone-based compounds in addressing infectious diseases (Parthasaradhi et al., 2015).

Advanced Material Science

  • Photophysical Properties and Applications : The study of quinolinones extends into material science, where their photophysical properties are explored for potential applications in light-emitting devices and as fluorophores. For example, ortho-metalated complexes of iridium(III) and rhodium(III) with quinoline ligands have been studied for their emission properties, contributing to the development of new materials for optoelectronic applications (Sprouse et al., 1984).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-30-21-12-18-20(13-22(21)31-2)26(14-16-8-6-7-11-19(16)25)15-23(24(18)27)32(28,29)17-9-4-3-5-10-17/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEOQGAKVRZKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

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